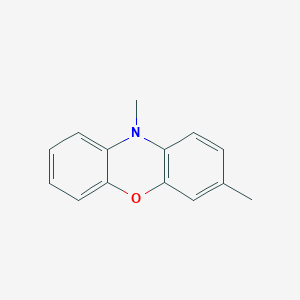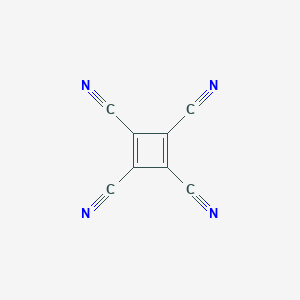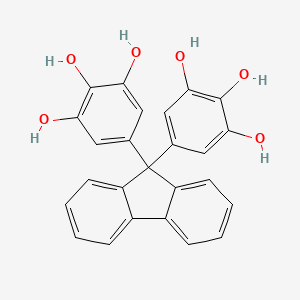
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with a fluorophenyl group, a nitro group, and a thiophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Nitro Group: Nitration of the quinoxaline core using nitric acid or a nitrating mixture.
Substitution with Fluorophenyl and Thiophenyl Groups: This step involves the use of appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the fluorophenyl and thiophenyl groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
化学反応の分析
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: The thiophenyl group can be involved in further cross-coupling reactions to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
N-(3-Fluorophenyl)-6-nitro-3-(thiophen-2-yl)quinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
N-(3-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine: Lacks the nitro group, which may affect its chemical reactivity and biological activity.
6-Nitro-3-(thiophen-2-yl)quinoxalin-2-amine: Lacks the fluorophenyl group, which may influence its electronic properties and interactions with biological targets.
The presence of the fluorophenyl and nitro groups in this compound makes it unique and potentially more versatile in its applications.
特性
CAS番号 |
832081-89-7 |
|---|---|
分子式 |
C18H11FN4O2S |
分子量 |
366.4 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-6-nitro-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H11FN4O2S/c19-11-3-1-4-12(9-11)20-18-17(16-5-2-8-26-16)21-15-10-13(23(24)25)6-7-14(15)22-18/h1-10H,(H,20,22) |
InChIキー |
PDNWERCZOPGXMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
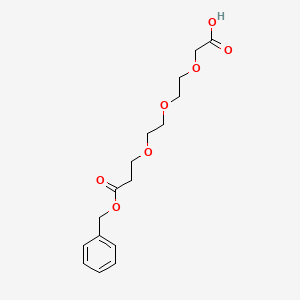
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
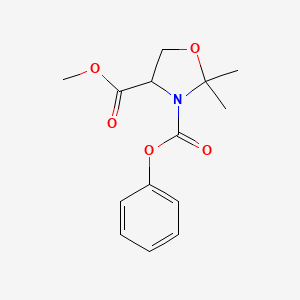
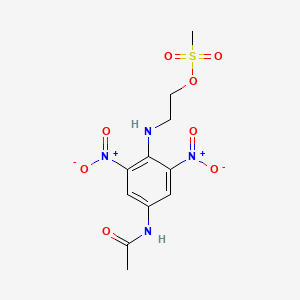
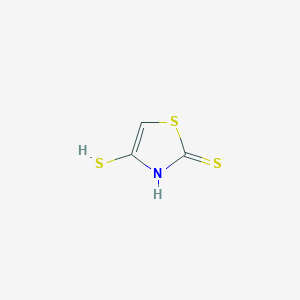
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
